molecular formula C19H19N3O4 B2582292 5-(2-methoxyethyl)-2-phenyl-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione CAS No. 1005127-73-0

5-(2-methoxyethyl)-2-phenyl-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

Cat. No.: B2582292
CAS No.: 1005127-73-0
M. Wt: 353.378
InChI Key: XINSSIWZHNUWKI-UHFFFAOYSA-N
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Description

5-(2-methoxyethyl)-2-phenyl-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C19H19N3O4 and its molecular weight is 353.378. The purity is usually 95%.
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Biological Activity

The compound 5-(2-methoxyethyl)-2-phenyl-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a heterocyclic organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C17H19N3O3C_{17}H_{19}N_3O_3 with a molecular weight of approximately 313.35 g/mol. Its structure includes:

  • Pyrrolo[3,4-d][1,2]oxazole framework
  • Pyridine moiety
  • Methoxyethyl and phenyl substituents

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4 .
  • Case Study : A study involving various derivatives demonstrated that modifications on the pyridine ring enhanced cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values ranging from 10 to 30 µM .

Anti-inflammatory Effects

In addition to anticancer properties, the compound has demonstrated anti-inflammatory effects:

  • Mechanism of Action : It inhibits the production of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages, suggesting a potential role in treating inflammatory diseases .

Antifibrotic Activity

Recent investigations have also explored the antifibrotic potential of this compound:

  • Research Findings : In vitro studies showed that it significantly reduced collagen synthesis in hepatic stellate cells (HSCs), which are pivotal in liver fibrosis development. The inhibition was quantified using hydroxyproline assays and ELISA for collagen type I alpha 1 (COL1A1) expression .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionIC50 (µM)Reference
AnticancerInduces apoptosis via caspase activation10 - 30
Anti-inflammatoryInhibits TNF-alpha and IL-6 productionN/A
AntifibroticReduces collagen synthesis in HSCsN/A

Properties

IUPAC Name

5-(2-methoxyethyl)-2-phenyl-3-pyridin-4-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-25-12-11-21-18(23)15-16(13-7-9-20-10-8-13)22(26-17(15)19(21)24)14-5-3-2-4-6-14/h2-10,15-17H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINSSIWZHNUWKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2C(N(OC2C1=O)C3=CC=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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